Butyl 4-[2-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Butyl 4-[2-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines a quinoline core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-[2-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-(benzyloxy)benzaldehyde with a suitable amine, followed by cyclization and esterification reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-[2-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group or the ester moiety.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Butyl 4-[2-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and pharmacological properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Butyl 4-[2-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-(((benzyloxy)carbonyl)amino)ethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)piperidine-1-carboxylate
Uniqueness
Butyl 4-[2-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C30H35NO4 |
---|---|
Molecular Weight |
473.6g/mol |
IUPAC Name |
butyl 2,7,7-trimethyl-5-oxo-4-(2-phenylmethoxyphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C30H35NO4/c1-5-6-16-34-29(33)26-20(2)31-23-17-30(3,4)18-24(32)28(23)27(26)22-14-10-11-15-25(22)35-19-21-12-8-7-9-13-21/h7-15,27,31H,5-6,16-19H2,1-4H3 |
InChI Key |
YZXIUMSZNILEHS-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3OCC4=CC=CC=C4)C(=O)CC(C2)(C)C)C |
Canonical SMILES |
CCCCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3OCC4=CC=CC=C4)C(=O)CC(C2)(C)C)C |
Origin of Product |
United States |
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